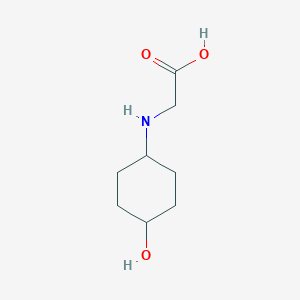
2-((R)-1-Methyl-piperidin-3-ylamino)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(®-1-Methyl-piperidin-3-ylamino)-ethanol is a chiral compound with a piperidine ring substituted with a methyl group at the 1-position and an aminoethanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(®-1-Methyl-piperidin-3-ylamino)-ethanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the piperidine ring through alkylation reactions.
Attachment of the Aminoethanol Group: The aminoethanol group is attached to the 3-position of the piperidine ring through nucleophilic substitution reactions.
Industrial Production Methods: In industrial settings, the production of 2-(®-1-Methyl-piperidin-3-ylamino)-ethanol may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the aminoethanol group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products:
Oxidation Products: Oxides and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
2-(®-1-Methyl-piperidin-3-ylamino)-ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(®-1-Methyl-piperidin-3-ylamino)-ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to neurotransmission, metabolism, and cellular signaling.
Comparison with Similar Compounds
2-((S)-1-Methyl-piperidin-3-ylamino)-ethanol: The enantiomer of the compound with different stereochemistry.
1-Methyl-3-piperidinol: A structurally similar compound lacking the amino group.
3-Amino-1-methylpiperidine: A compound with a similar piperidine ring but different functional groups.
Uniqueness: 2-(®-1-Methyl-piperidin-3-ylamino)-ethanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[[(3R)-1-methylpiperidin-3-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-5-2-3-8(7-10)9-4-6-11/h8-9,11H,2-7H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYRWEHVYQLWFD-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986400.png)
![[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic acid](/img/structure/B7986414.png)
![[Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7986419.png)
![[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986428.png)
![[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7986433.png)
![[Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7986439.png)
![[Cyclopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986448.png)
![[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid](/img/structure/B7986453.png)
![[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-acetic acid](/img/structure/B7986458.png)

![2-[Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol](/img/structure/B7986479.png)
![2-[Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol](/img/structure/B7986482.png)

![2-[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol](/img/structure/B7986496.png)
